
2-Furfurylidene-4,5,5-trimethylcyclopentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furfurylidene-4,5,5-trimethylcyclopentanone (FFT) is a compound that belongs to the class of chalcones. It is a yellow crystalline powder that is synthesized by condensing furfural and 4,5,5-trimethylcyclopent-2-en-1-one. FFT has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-Furfurylidene-4,5,5-trimethylcyclopentanone is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the activity of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been reported to exhibit antifungal activity by inhibiting the growth of various fungal strains. In addition, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Furfurylidene-4,5,5-trimethylcyclopentanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it exhibits good stability under various conditions. However, this compound has some limitations as well. It has low solubility in water, which can limit its use in aqueous systems. In addition, this compound can exhibit low bioavailability due to its poor solubility and stability in biological fluids.
Direcciones Futuras
There are several future directions for research on 2-Furfurylidene-4,5,5-trimethylcyclopentanone. One area of research could be to explore the potential of this compound as a therapeutic agent for various diseases such as cancer, fungal infections, and inflammation. Another area of research could be to develop new synthetic methods for the synthesis of this compound and its derivatives. Additionally, the development of new functional materials based on this compound could be explored for various applications in materials science.
Métodos De Síntesis
2-Furfurylidene-4,5,5-trimethylcyclopentanone can be synthesized by the Claisen-Schmidt condensation reaction between furfural and 4,5,5-trimethylcyclopent-2-en-1-one in the presence of a base catalyst. The reaction is carried out under mild conditions, and the yield of this compound can be improved by optimizing the reaction parameters such as temperature, solvent, and catalyst concentration.
Aplicaciones Científicas De Investigación
2-Furfurylidene-4,5,5-trimethylcyclopentanone has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been reported to exhibit anticancer, antifungal, and anti-inflammatory activities. In materials science, this compound has been used as a building block for the synthesis of various functional materials such as fluorescent dyes, liquid crystals, and polymers. In organic synthesis, this compound has been used as a precursor for the synthesis of various chalcone derivatives.
Propiedades
Número CAS |
17386-72-0 |
|---|---|
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
(5E)-5-(furan-2-ylmethylidene)-2,2,3-trimethylcyclopentan-1-one |
InChI |
InChI=1S/C13H16O2/c1-9-7-10(12(14)13(9,2)3)8-11-5-4-6-15-11/h4-6,8-9H,7H2,1-3H3/b10-8+ |
Clave InChI |
JXKKOTNOUVDAKG-CSKARUKUSA-N |
SMILES isomérico |
CC1C/C(=C\C2=CC=CO2)/C(=O)C1(C)C |
SMILES |
CC1CC(=CC2=CC=CO2)C(=O)C1(C)C |
SMILES canónico |
CC1CC(=CC2=CC=CO2)C(=O)C1(C)C |
Sinónimos |
5-Furfurylidene-2,2,3-trimethylcyclopentanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



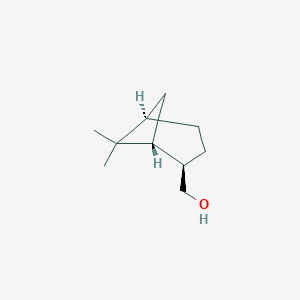
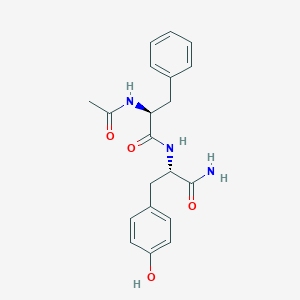

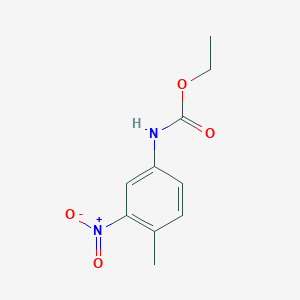
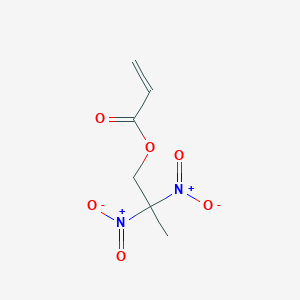


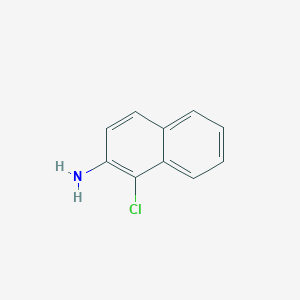
![[2,2'-Bi-p-menth-8-ene]-6,6'-dione](/img/structure/B96397.png)
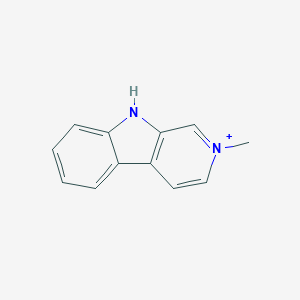
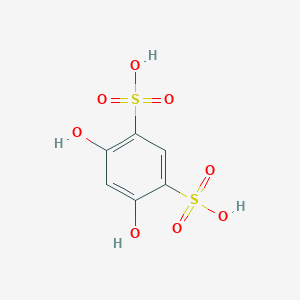

![(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B96405.png)
